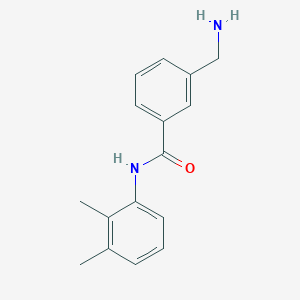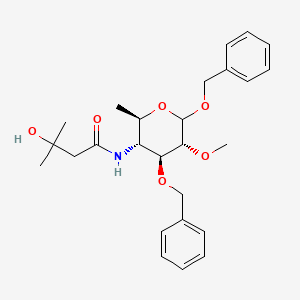
1,3-Dibenzyl Anthrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl Anthrose is a compound that has garnered interest in the field of organic synthesis. It is a derivative of anthrose, a unique monosaccharide found on the surface of Bacillus anthracis spores. The compound’s molecular formula is C26H35NO6, and it has a molecular weight of 457.56.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl Anthrose can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of solvents such as dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl Anthrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl Anthrose has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its role in the surface glycosylation of Bacillus anthracis spores, which has implications for understanding anthrax pathogenesis.
Medicine: Research into the compound’s potential therapeutic applications, such as its role in modulating immune responses, is ongoing.
Industry: It is used in the development of specialty chemicals and materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl Anthrose involves its interaction with specific molecular targets and pathways. In the context of Bacillus anthracis, anthrose on the spore surface plays a role in delaying spore germination and enhancing sporulation. Spores without anthrose are phagocytized at higher rates, indicating that anthrose may serve an antiphagocytic function .
Comparación Con Compuestos Similares
Similar Compounds
Anthrose: The parent compound, found on the surface of Bacillus anthracis spores.
1,7-Dibenzyl-substituted Theophylline Derivatives: These compounds have been studied for their BRD4 inhibitor activities and potential therapeutic applications.
Uniqueness
1,3-Dibenzyl Anthrose is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H35NO6 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H35NO6/c1-18-22(27-21(28)15-26(2,3)29)23(31-16-19-11-7-5-8-12-19)24(30-4)25(33-18)32-17-20-13-9-6-10-14-20/h5-14,18,22-25,29H,15-17H2,1-4H3,(H,27,28)/t18-,22-,23+,24-,25?/m1/s1 |
Clave InChI |
DJMADFCGXHCAJT-ONEOHUSESA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


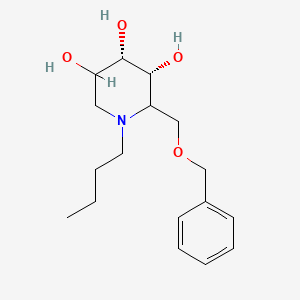
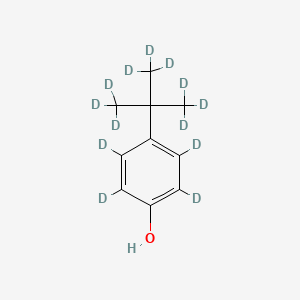
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
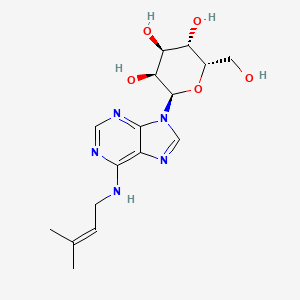
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
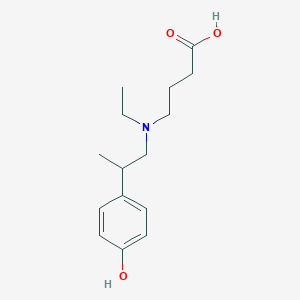
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

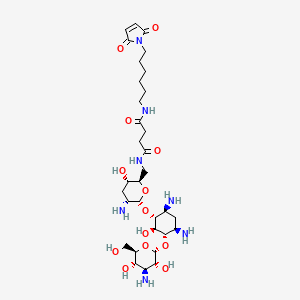
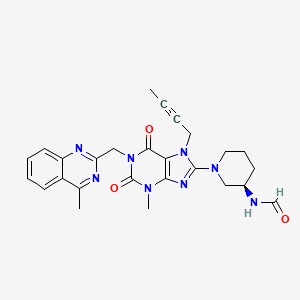
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
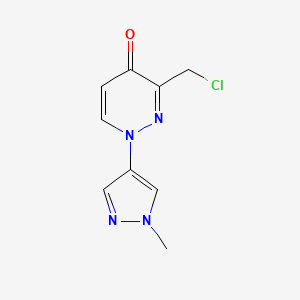
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
